molecular formula C6H4BrFIN B12845250 5-Bromo-2-fluoro-4-iodoaniline

5-Bromo-2-fluoro-4-iodoaniline

Cat. No.: B12845250
M. Wt: 315.91 g/mol
InChI Key: NMGNLDOPTLKGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the bromination of 2-fluoroaniline followed by iodination. The reaction conditions often require the use of solvents like acetic acid and catalysts such as copper(I) iodide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Quinones.

    Reduction Products: Corresponding anilines.

Scientific Research Applications

5-Bromo-2-fluoro-4-iodoaniline is widely used in scientific research due to its versatility:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein labeling.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-iodoaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to active sites or interacting with specific amino acid residues. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-5-fluoro-2-iodoaniline
  • 2-Fluoro-4-iodoaniline
  • 5-Bromo-2-iodoaniline

Comparison: 5-Bromo-2-fluoro-4-iodoaniline is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

5-bromo-2-fluoro-4-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2

InChI Key

NMGNLDOPTLKGSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)F)N

Origin of Product

United States

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